molecular formula C8H5BrN2O B1463233 4-Bromo-2-(furan-3-yl)pyrimidine CAS No. 1086381-95-4

4-Bromo-2-(furan-3-yl)pyrimidine

Cat. No.: B1463233
CAS No.: 1086381-95-4
M. Wt: 225.04 g/mol
InChI Key: GXHMTPHBVJKQEK-UHFFFAOYSA-N
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Description

4-Bromo-2-(furan-3-yl)pyrimidine is a heterocyclic compound that features a bromine atom at the fourth position and a furan ring at the second position of a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(furan-3-yl)pyrimidine typically involves the bromination of 2-(furan-3-yl)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the fourth position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product purity .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(furan-3-yl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the furan ring contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit or activate biological pathways by forming covalent or non-covalent interactions with target proteins .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(furan-3-yl)pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This structural feature also contributes to its potential as a versatile intermediate in the synthesis of biologically active compounds .

Biological Activity

4-Bromo-2-(furan-3-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the fourth position and a furan ring at the second position of a pyrimidine core. The presence of these functional groups contributes to its unique reactivity and biological properties.

Property Details
Molecular Formula C8_8H6_6BrN3_3O
Molecular Weight 232.06 g/mol
CAS Number 1086381-95-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, allowing it to modulate biological pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial in its potential as an anticancer agent.
  • Signal Transduction Modulation: It influences signaling pathways by interacting with kinases and phosphatases, which can lead to altered gene expression and cellular responses.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity:
    • Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. Its IC50_{50} values suggest potent activity in inhibiting cell proliferation .
  • Antiviral Properties:
    • The compound has shown promise as a pharmacophore in antiviral drug development. It interacts with viral enzymes, potentially inhibiting their function and viral replication .
  • Antimicrobial Effects:
    • Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains .

Study 1: Anticancer Activity

In a study assessing the anticancer potential of various pyrimidine derivatives, this compound was tested against HeLa and MCF-7 cell lines. The results indicated an IC50_{50} value of approximately 12 µM for HeLa cells, demonstrating its effectiveness as an anticancer agent .

Study 2: Antiviral Efficacy

A recent investigation into the antiviral properties of pyrimidine derivatives revealed that this compound inhibited the replication of specific viruses by targeting viral polymerases. This study highlighted its potential as a lead compound in antiviral drug development .

Pharmacokinetics

While detailed pharmacokinetic data for this compound is limited, general observations suggest:

  • Absorption: Likely moderate due to its heterocyclic structure.
  • Distribution: Predicted to distribute widely in tissues due to lipophilicity.

Further studies are required to elucidate its metabolic pathways and bioavailability.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound Key Differences Biological Activity
2-(Furan-3-yl)pyrimidineLacks bromineLower reactivity
4-Chloro-2-(furan-3-yl)pyrimidineChlorine instead of bromineDifferent binding properties

Properties

IUPAC Name

4-bromo-2-(furan-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHMTPHBVJKQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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